

# chemical structure and properties of cefpirome sulfate

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## Cefpirome Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

### Abstract

**Cefpirome sulfate** is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic and pharmacodynamic profiles of **cefpirome sulfate**. In addition, it offers detailed experimental protocols for its analysis and evaluation, intended to serve as a valuable resource for professionals engaged in antimicrobial research and drug development.

### Chemical Structure and Properties

Cefpirome is a semi-synthetic cephalosporin characterized by a 3'-pyridinium moiety, which enhances its stability against many  $\beta$ -lactamases and facilitates its penetration across the outer membrane of Gram-negative bacteria. It is commercially available as a sulfate salt.

The chemical structure of **cefpirome sulfate** is presented below:

(Image of the chemical structure of **cefpirome sulfate** should be included here if possible, but as a text-based AI, I will proceed with a detailed description)

IUPAC Name: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid][\[1\]](#)

## Physicochemical Properties of Cefpirome Sulfate

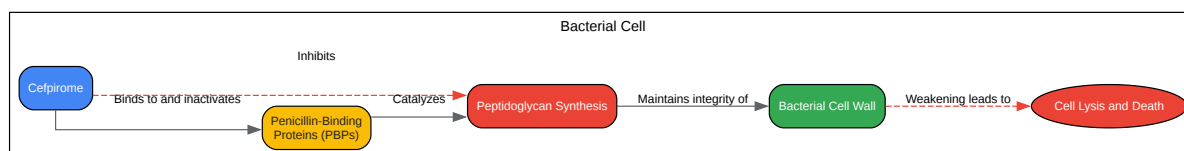
A summary of the key physicochemical properties of **cefpirome sulfate** is provided in the table below.

Property	Value	References
Molecular Formula	C <sub>22</sub> H <sub>22</sub> N <sub>6</sub> O <sub>5</sub> S <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	612.66 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	98753-19-6	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White to pale yellowish-white crystalline powder	<a href="#">[6]</a>
Melting Point	198-202 °C (with decomposition)	<a href="#">[5]</a>
Solubility	Soluble in water and DMSO	<a href="#">[5]</a> <a href="#">[7]</a>
pKa	~1.62, 3.11, 11.15	<a href="#">[8]</a>
Optical Rotation	[α] <sub>D20</sub> = -27° to -33°	<a href="#">[6]</a>

## Mechanism of Action

**Cefpirome sulfate** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[5\]](#) This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[\[9\]](#) PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides

structural integrity to the bacterial cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[6]



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Caption: Mechanism of action of **Cefpirome sulfate**.

## Antibacterial Spectrum

Cefpirome is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. It is notably stable against many chromosomally and plasmid-mediated  $\beta$ -lactamases.

## In Vitro Activity

The following table summarizes the in vitro activity of cefpirome against various clinically relevant bacterial isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC<sub>50</sub>, and MIC<sub>90</sub> values.

Organism	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	References
Gram-Positive Aerobes				
Staphylococcus aureus (methicillin-susceptible)	0.5 - 4	1	2	[10]
Streptococcus pneumoniae	≤0.06 - 2	0.12	0.5	
Enterococcus faecalis	2 - 128	16	64	[5]
Gram-Negative Aerobes				
Escherichia coli	≤0.03 - 8	0.12	0.5	[10]
Klebsiella pneumoniae	0.032 - 0.125	0.06	0.125	[9]
Enterobacter cloacae	≤0.06 - 16	0.25	4	
Pseudomonas aeruginosa	0.25 - 64	4	16	[10]
Haemophilus influenzae	≤0.03 - 0.25	0.06	0.12	[10]

## Pharmacokinetics and Pharmacodynamics

### Pharmacokinetic Profile

The pharmacokinetic parameters of cefpirome have been well-characterized and are summarized below.

Parameter	Value	References
Bioavailability (IM)	>90%	[4]
Protein Binding	~10%	[4]
Volume of Distribution (Vd)	17.7 - 21.3 L	[3][5]
Elimination Half-life ( $t_{1/2}$ )	1.7 - 2.3 hours	[3][7]
Excretion	Primarily renal (approx. 80% as unchanged drug)	[4]

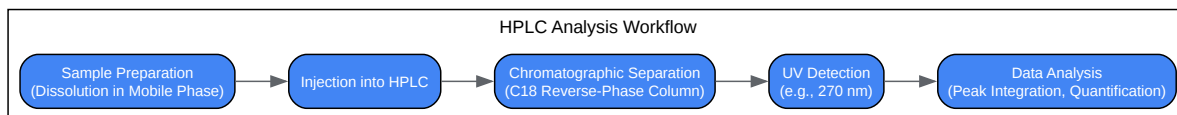
## Pharmacodynamic Properties

The key pharmacodynamic parameter for  $\beta$ -lactam antibiotics, including cefpirome, is the time that the free drug concentration remains above the Minimum Inhibitory Concentration ( $T > MIC$ ) for the infecting pathogen. A  $T > MIC$  of 40-50% of the dosing interval is generally considered necessary for bactericidal activity. For a 2g dose of cefpirome administered every 12 hours in patients with normal renal function, drug concentrations remain above an MIC of  $\leq 2 \mu\text{g/mL}$  for the entire dosing interval.[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of **cefpirome sulfate**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis



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Caption: Experimental workflow for HPLC analysis of **Cefpirome sulfate**.

Objective: To determine the purity of **cefpirome sulfate** and to quantify the parent drug and its degradation products in stability studies.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (e.g., 12 mM, pH adjusted)
- **Cefpirome sulfate** reference standard
- High-purity water

Chromatographic Conditions:

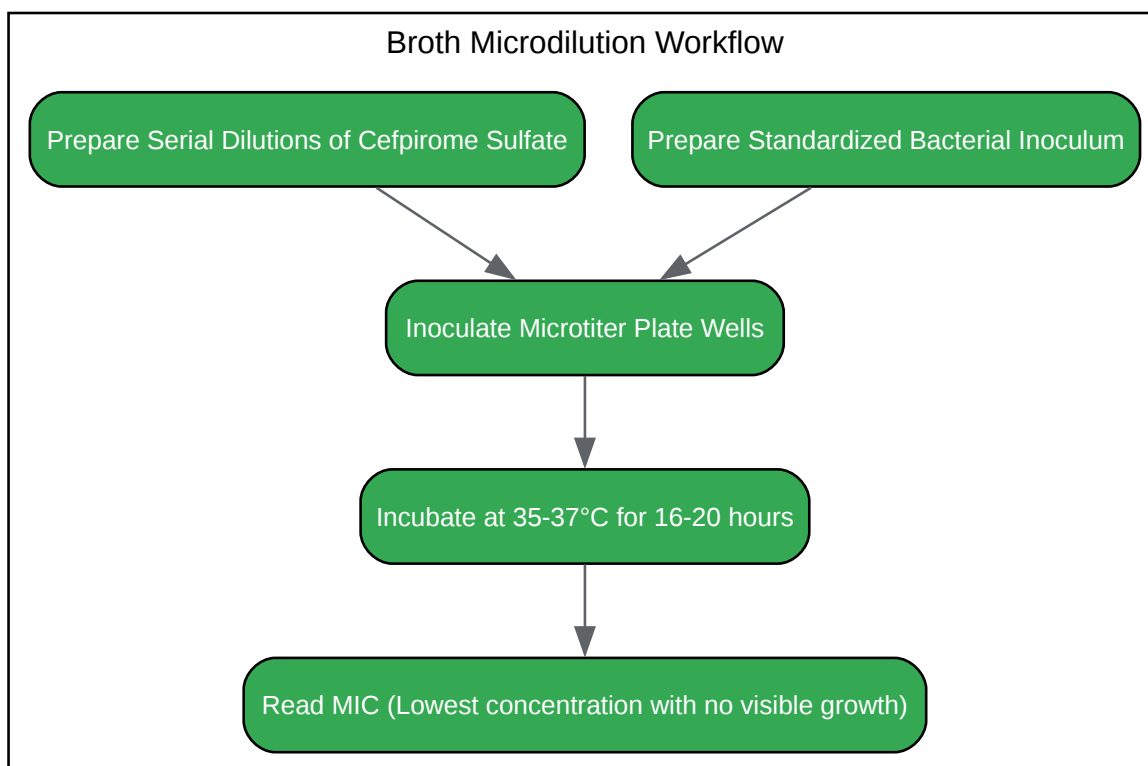
- Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 270 nm.[3]
- Column Temperature: 30 °C.[3]
- Injection Volume: 10 µL.[3]

Procedure:

- Standard Solution Preparation: Accurately weigh a quantity of **cefpirome sulfate** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

- Sample Preparation: Accurately weigh the **cefpirome sulfate** sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay.
- Forced Degradation Studies (for stability-indicating method):
  - Acid Hydrolysis: Treat the drug substance with a dilute acid (e.g., 0.1 M HCl) at room temperature.
  - Base Hydrolysis: Treat the drug substance with a dilute base (e.g., 0.1 M NaOH) at room temperature.
  - Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).
  - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
  - Photodegradation: Expose the drug substance solution to UV light.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the purity of **cefpirome sulfate** or the extent of degradation by comparing the peak areas of the analyte in the sample chromatograms to those in the standard chromatograms.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination



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Caption: Workflow for MIC determination by broth microdilution.

Objective: To determine the minimum concentration of **cefpirome sulfate** that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- **Cefpirome sulfate**
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial isolates to be tested
- 0.5 McFarland turbidity standard

Procedure:



- Preparation of **Cefpirome Sulfate** Dilutions:
  - Prepare a stock solution of **cefpirome sulfate** in a suitable solvent.
  - Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
  - Suspend the colonies in a sterile saline solution.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation:
  - Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial inoculum.
  - Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubation:
  - Incubate the microtiter plate at 35-37 °C for 16-20 hours in ambient air.
- Reading the MIC:
  - After incubation, visually inspect the wells for turbidity (bacterial growth).
  - The MIC is the lowest concentration of **cefpirome sulfate** at which there is no visible growth.

## Conclusion

**Cefpirome sulfate** remains a significant fourth-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its chemical structure confers stability against many  $\beta$ -lactamases, making it a valuable therapeutic option for a variety of infections. This technical guide has provided a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with this important antibiotic.

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Address: 3281 E Guasti Rd

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